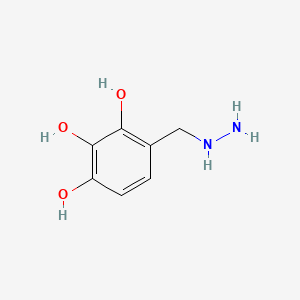

2,3,4-トリヒドロキシベンジルヒドラジン

概要

説明

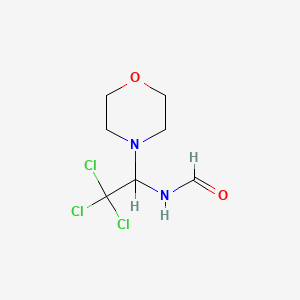

Synthesis Analysis

The synthesis of 2,3,4-Trihydroxybenzylhydrazine derivatives involves complex chemical reactions aimed at attaching functional groups to the benzylhydrazine backbone. These synthesis pathways are crucial for producing compounds with desired biological activities. For instance, the synthesis of 4-Amino-3- (p-methoxybenzyl)-4,5-dihydro-1,2,4-triazole-5-one derivatives from 4-amino-4,5-dihydro-1H-1,2,4-triazole-5-one highlights the versatility of benzylhydrazine derivatives in generating compounds with potential anticancer properties (Bekircan et al., 2008).

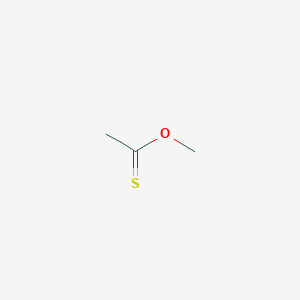

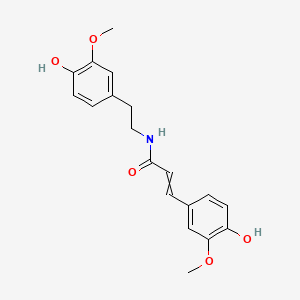

Molecular Structure Analysis

The molecular structure of 2,3,4-Trihydroxybenzylhydrazine derivatives is characterized by the presence of multiple hydroxy groups attached to the benzyl ring, which significantly impacts their chemical behavior and interaction with biological targets. Crystallographic studies, such as those on methyl 3-hydroxy-2-methyl-1,1,4-trioxo-1,2,3,4-tetrahydro-1λ6-benzo[e][1,2]thiazine-3-carboxylate, offer insights into the structural features of these compounds, including their hydrogen bonding patterns and molecular conformations (Arshad et al., 2013).

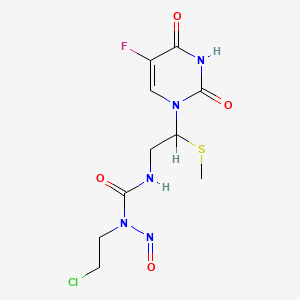

Chemical Reactions and Properties

2,3,4-Trihydroxybenzylhydrazine undergoes various chemical reactions that modify its structure and functional capabilities. For instance, its reaction with β-chloroethyl isocyanate and isothiocyanates demonstrates the compound's reactivity towards electrophilic reagents, leading to the formation of novel derivatives with unique chemical properties (Dinoiu & Badea, 2005).

Physical Properties Analysis

The physical properties of 2,3,4-Trihydroxybenzylhydrazine derivatives, such as solubility, melting point, and crystal structure, are crucial for understanding their behavior in biological systems and potential applications. These properties are influenced by the compound's molecular structure and the nature of its functional groups.

Chemical Properties Analysis

The chemical properties of 2,3,4-Trihydroxybenzylhydrazine, including its reactivity, stability, and interactions with other molecules, play a significant role in its biological activities and applications. Its ability to inhibit decarboxylase of aromatic amino acids, for example, showcases the compound's potential as a biochemical tool or therapeutic agent (Burkard, Gey, & Pletscher, 1964).

科学的研究の応用

神経薬理学:L-ドーパの効果を高める

2,3,4-トリヒドロキシベンジルヒドラジン: パーキンソン病の治療に使用される薬剤であるL-ドーパの効果を高める可能性について研究されています . 芳香族アミノ酸脱炭酸酵素(AADC)を阻害することにより、L-ドーパの全身への暴露量を増やし、治療効果を向上させます .

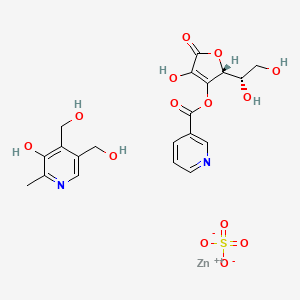

薬物動態学:薬物相互作用のモデリング

研究では、2,3,4-トリヒドロキシベンジルヒドラジンを使用して、薬物動態の相互作用、特にL-ドーパとベンセラジドの間の相互作用をモデル化しました . このモデリングは、代謝経路を理解するのに役立ち、患者に対するより効果的な投与量レジメンにつながる可能性があります .

分析化学:血漿分析

分析化学の分野では、2,3,4-トリヒドロキシベンジルヒドラジンは、ヒト血漿中の内因性L-ドーパとその代謝物の決定に使用されています . このアプリケーションは、治療を受けている患者の薬物レベルと代謝を監視するために不可欠です。

酵素阻害:カテコール-O-メチルトランスフェラーゼ(COMT)

2,3,4-トリヒドロキシベンジルヒドラジン: ドーパミンやその他の神経伝達物質の分解に関与する酵素であるCOMTの阻害剤として作用します . この阻害は、神経疾患の研究や、ドーパミンレベルの向上を必要とする治療法の開発にとって重要です。

代謝研究:ドーパミン代謝

この化合物は、脳内の重要な神経伝達物質であるドーパミンの代謝を調べるために代謝研究で使用されています . ドーパミン代謝を理解することは、さまざまな精神医学的および神経学的疾患の研究にとって不可欠です。

創薬:活性代謝物の同定

2,3,4-トリヒドロキシベンジルヒドラジン: ベンセラジドの主要な活性代謝物として特定されています . この発見は、創薬にとって重要であり、薬物の作用機序や潜在的な治療応用に関する洞察を提供します。

神経学研究:AADC阻害

この化合物のAADCを阻害する能力は、神経学研究で、神経伝達物質合成における酵素の役割を調べるために利用されています . この研究は、神経伝達物質の不均衡が要因となる病気に対する新しい治療法につながる可能性があります。

治療的用途:パーキンソン病の治療

最後に、2,3,4-トリヒドロキシベンジルヒドラジンは、神経伝達物質経路に対する薬理作用のために、パーキンソン病の治療における治療的用途が検討されています .

作用機序

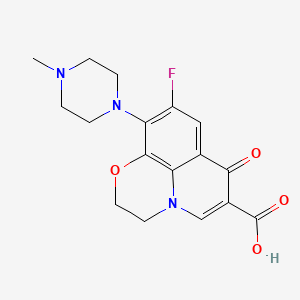

Target of Action

The primary target of 2,3,4-Trihydroxybenzylhydrazine is the enzyme Aromatic Amino Acid Decarboxylase (AADC) . AADC plays a crucial role in the biosynthesis of neurotransmitters like dopamine and serotonin .

Mode of Action

2,3,4-Trihydroxybenzylhydrazine, a hydrolysis product of benserazide, acts as a potent inhibitor of AADC . It prevents the formation of dopamine from levodopa in extracerebral tissues, thereby minimizing the occurrence of extracerebral side effects .

Biochemical Pathways

The compound affects the pathway of dopamine biosynthesis. By inhibiting AADC, it prevents the decarboxylation of levodopa to dopamine . This results in an increase in systemic exposure to levodopa and its metabolite, 3-O-methyldopa (3-OMD) .

Pharmacokinetics

The pharmacokinetics of 2,3,4-Trihydroxybenzylhydrazine involves its metabolism in the intestinal mucosa and the liver . The coadministration of levodopa/benserazide results in a major increase in systemic exposure to levodopa and 3-OMD and a decrease in levodopa clearance .

Result of Action

The inhibition of AADC by 2,3,4-Trihydroxybenzylhydrazine leads to a decrease in the peripheral conversion of levodopa to dopamine, thereby increasing the availability of levodopa for transport to the brain . This results in an enhanced therapeutic effect in conditions like Parkinson’s disease, where there is a deficiency of dopamine .

Safety and Hazards

生化学分析

Biochemical Properties

2,3,4-Trihydroxybenzylhydrazine plays a crucial role in biochemical reactions by inhibiting the activity of catechol-O-methyltransferase (COMT). This enzyme is responsible for the methylation of catecholamines, including dopamine, norepinephrine, and epinephrine . By inhibiting COMT, 2,3,4-Trihydroxybenzylhydrazine increases the levels of these neurotransmitters, which can have various physiological effects. The compound interacts with the active site of COMT, preventing the enzyme from binding to its substrates and carrying out the methylation process .

Cellular Effects

2,3,4-Trihydroxybenzylhydrazine has been shown to affect various types of cells and cellular processes. In neuronal cells, the compound increases the levels of dopamine by inhibiting its degradation, which can enhance neurotransmission and improve cognitive functions . Additionally, 2,3,4-Trihydroxybenzylhydrazine influences cell signaling pathways by modulating the activity of enzymes involved in neurotransmitter metabolism. This can lead to changes in gene expression and cellular metabolism, ultimately affecting cell function .

Molecular Mechanism

The molecular mechanism of 2,3,4-Trihydroxybenzylhydrazine involves its binding to the active site of catechol-O-methyltransferase (COMT). By occupying this site, the compound prevents the enzyme from interacting with its natural substrates, thereby inhibiting the methylation process . This inhibition results in increased levels of catecholamines, which can have various physiological effects. Additionally, 2,3,4-Trihydroxybenzylhydrazine may also interact with other biomolecules, such as receptors and transporters, further influencing cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,3,4-Trihydroxybenzylhydrazine have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term studies have shown that 2,3,4-Trihydroxybenzylhydrazine can have sustained effects on cellular function, particularly in terms of neurotransmitter levels and enzyme activity . The stability and degradation of the compound can influence its efficacy and potency in biochemical assays .

Dosage Effects in Animal Models

The effects of 2,3,4-Trihydroxybenzylhydrazine vary with different dosages in animal models. At low doses, the compound can effectively inhibit catechol-O-methyltransferase (COMT) and increase neurotransmitter levels without causing significant adverse effects . At higher doses, 2,3,4-Trihydroxybenzylhydrazine may exhibit toxic effects, including neurotoxicity and hepatotoxicity . These threshold effects highlight the importance of careful dosage optimization in experimental and therapeutic applications .

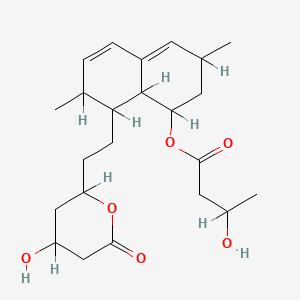

Metabolic Pathways

2,3,4-Trihydroxybenzylhydrazine is involved in several metabolic pathways, primarily related to the metabolism of catecholamines. The compound inhibits catechol-O-methyltransferase (COMT), which is responsible for the methylation of catecholamines . This inhibition leads to increased levels of dopamine, norepinephrine, and epinephrine, which can affect various physiological processes . Additionally, 2,3,4-Trihydroxybenzylhydrazine may interact with other enzymes and cofactors involved in neurotransmitter metabolism, further influencing metabolic flux and metabolite levels .

Transport and Distribution

Within cells and tissues, 2,3,4-Trihydroxybenzylhydrazine is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its uptake and distribution . Once inside the cells, 2,3,4-Trihydroxybenzylhydrazine can accumulate in specific compartments, such as the cytoplasm and organelles, where it exerts its biochemical effects . The localization and accumulation of the compound can influence its efficacy and potency in biochemical reactions .

Subcellular Localization

The subcellular localization of 2,3,4-Trihydroxybenzylhydrazine is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, 2,3,4-Trihydroxybenzylhydrazine may localize to the cytoplasm, where it interacts with catechol-O-methyltransferase (COMT) and inhibits its activity . The subcellular localization of the compound can affect its interactions with biomolecules and its overall biochemical effects .

特性

IUPAC Name |

4-(hydrazinylmethyl)benzene-1,2,3-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O3/c8-9-3-4-1-2-5(10)7(12)6(4)11/h1-2,9-12H,3,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BARUGVIPWPSKOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1CNN)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50189718 | |

| Record name | 2,3,4-Trihydroxybenzylhydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50189718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3614-72-0 | |

| Record name | 2,3,4-Trihydroxybenzylhydrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003614720 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,4-Trihydroxybenzylhydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50189718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,4-TRIHYDROXYBENZYLHYDRAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D387W7W5XW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

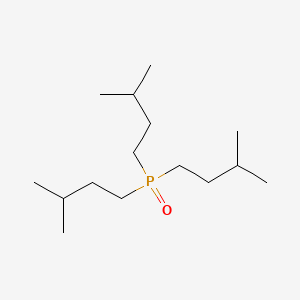

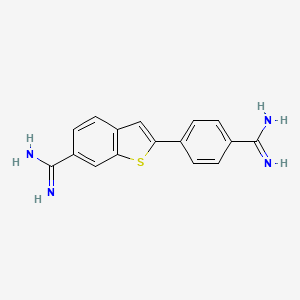

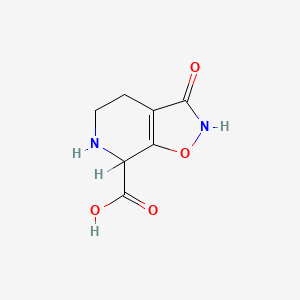

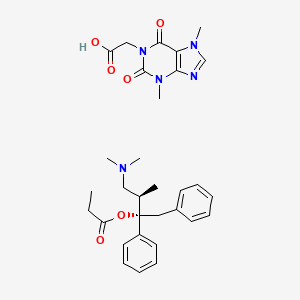

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action of 2,3,4-Trihydroxybenzylhydrazine?

A1: 2,3,4-Trihydroxybenzylhydrazine is a potent inhibitor of dopa decarboxylase, an enzyme responsible for converting L-3,4-dihydroxyphenylalanine (L-dopa) into dopamine. [, , , ] Unlike some inhibitors that primarily act outside the brain, 2,3,4-Trihydroxybenzylhydrazine demonstrates both central and peripheral inhibition of this enzyme. [] This means it can impact dopamine production both within the brain and in peripheral tissues like the heart and kidneys.

Q2: Are there differences in the effects of 2,3,4-Trihydroxybenzylhydrazine compared to other dopa decarboxylase inhibitors?

A3: Yes, 2,3,4-Trihydroxybenzylhydrazine distinguishes itself from other dopa decarboxylase inhibitors by its ability to act both centrally and peripherally. [] For instance, the inhibitor α-hydrazino-α-methyl-β-(3,4-dihydroxyphenyl) propionic acid (MK 485) primarily inhibits dopa decarboxylase outside the brain. [] This difference in site of action leads to contrasting blood pressure responses when administered with L-dopa. While MK 485 allows for a hypotensive effect due to unimpeded central dopamine production, 2,3,4-Trihydroxybenzylhydrazine, with its central action, prevents this effect. [] This highlights the importance of understanding the specific properties of different dopa decarboxylase inhibitors in a research context.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。